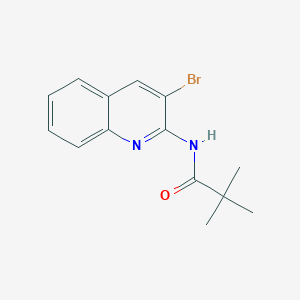
Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- is a synthetic organic compound that belongs to the class of amides It features a quinoline ring substituted with a bromine atom and a propanamide group with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Bromination: The quinoline ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amidation: The brominated quinoline is reacted with 2,2-dimethylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The amide group can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can alter the oxidation state of the compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
Propanamide, N-(2-quinolinyl)-2,2-dimethyl-: Lacks the bromine substitution.
Propanamide, N-(3-chloro-2-quinolinyl)-2,2-dimethyl-: Contains a chlorine atom instead of bromine.
Propanamide, N-(3-bromo-2-pyridinyl)-2,2-dimethyl-: Features a pyridine ring instead of quinoline.
Uniqueness
The presence of the bromine atom and the quinoline ring in Propanamide, N-(3-bromo-2-quinolinyl)-2,2-dimethyl- imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
特性
CAS番号 |
634202-53-2 |
|---|---|
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC名 |
N-(3-bromoquinolin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)13(18)17-12-10(15)8-9-6-4-5-7-11(9)16-12/h4-8H,1-3H3,(H,16,17,18) |
InChIキー |
SRHCJTXKPLJLGI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NC2=CC=CC=C2C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-9-[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]-3H-xanthen-3-one](/img/structure/B15167715.png)
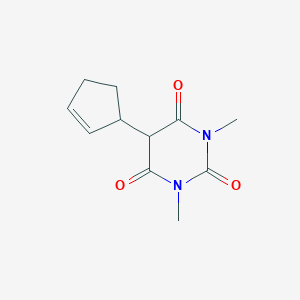
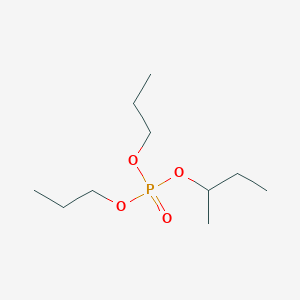
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
![3-[2-(Trimethoxysilyl)ethyl]pyridine](/img/structure/B15167749.png)
![3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide](/img/structure/B15167751.png)
![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
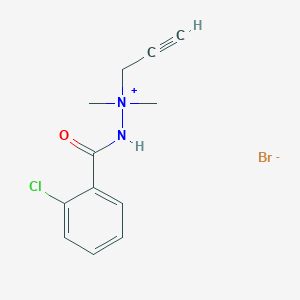
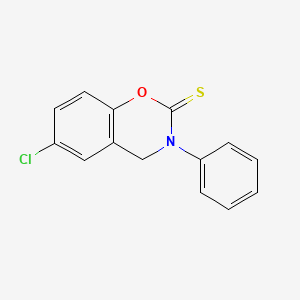
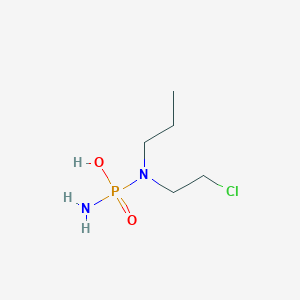
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
